tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H20N2O4. It is known for its unique spirocyclic structure, which includes a tert-butyl ester group and two dioxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic diamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but with different positions of the dioxo groups.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: This compound includes a hydrochloride salt form, which can affect its solubility and reactivity.
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: This compound features an oxa group in place of one of the dioxo groups, leading to different chemical properties.
Uniqueness
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific arrangement of functional groups and spirocyclic structure.
Biological Activity
tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity based on diverse research findings, including case studies and experimental data.
- Molecular Formula : C₁₃H₂₀N₂O₄
- Molecular Weight : 268.31 g/mol
- CAS Number : 752234-60-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may exhibit antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial activity against a range of pathogens. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 25 |
A549 (lung cancer) | 30 |
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of Staphylococcus aureus, showing a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Antitumor Properties
In another study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers.
Properties
Molecular Formula |
C13H20N2O4 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)9(16)8-14-10(13)17/h4-8H2,1-3H3,(H,14,17) |
InChI Key |
DUHLOZCPMPQRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CNC2=O |
Origin of Product |
United States |
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